molecular formula C6H13NO2 B15143161 L-Alloisoleucine-d10

L-Alloisoleucine-d10

Cat. No.: B15143161
M. Wt: 141.23 g/mol
InChI Key: AGPKZVBTJJNPAG-JENBSKHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alloisoleucine-d10 is a deuterium-labeled version of L-Alloisoleucine, a branched-chain amino acid and a stereoisomer of L-isoleucine. This compound is commonly found in human plasma, albeit at low levels. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alloisoleucine-d10 typically involves the incorporation of deuterium into L-Alloisoleucine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

L-Alloisoleucine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield various deuterated derivatives .

Scientific Research Applications

L-Alloisoleucine-d10 is extensively used in scientific research due to its unique properties:

Mechanism of Action

L-Alloisoleucine-d10 exerts its effects primarily through its incorporation into metabolic pathways. It acts as a substrate for various enzymes involved in amino acid metabolism, including branched-chain aminotransferase and branched-chain ketoacid dehydrogenase. These enzymes catalyze the conversion of this compound into its corresponding keto acids, which are further metabolized to produce energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alloisoleucine-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of drugs. This labeling allows for more precise and accurate measurements in various scientific studies .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

IUPAC Name

(2S,3R)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1/i1D3,2D3,3D2,4D,5D

InChI Key

AGPKZVBTJJNPAG-JENBSKHFSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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